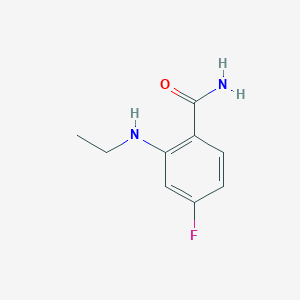

2-(Ethylamino)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Ethylamino)-4-fluorobenzamide” is likely a compound that contains an ethylamino group, a fluorine atom, and a benzamide group. The presence of these functional groups suggests that it might have interesting chemical properties and could be a subject of study in medicinal chemistry or material science .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy . These techniques would provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group might participate in hydrolysis or condensation reactions, while the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Radiochemical Synthesis and Labeling

2-(Ethylamino)-4-fluorobenzamide has been utilized in the radiochemical synthesis of prosthetic groups for radiolabeling peptides and proteins. For instance, N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), synthesized from 4-[(18)F]fluorobenzoic acid, serves as a synthon for labeling the free sulfhydryl groups of peptides and proteins, aiding in PET imaging studies to assess cellular and molecular functions in vivo (Kiesewetter et al., 2011).

Crystal Structure Analysis

Research on the crystal structures of compounds related to this compound, such as N-(arylsulfonyl)-4-fluorobenzamides, has contributed to the understanding of molecular conformations and interactions. These studies provide valuable insights into the design of new compounds with potential pharmaceutical applications (Suchetan et al., 2016).

Antimicrobial Synthesis

The compound has been involved in the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities. These findings highlight the compound's role in developing new antimicrobial agents, with specific fluorine substitutions enhancing antimicrobial efficacy (Desai et al., 2013).

Cellular Imaging and Trafficking

This compound derivatives have been applied in cellular imaging to track cell trafficking in vivo using positron emission tomography (PET). Derivatives like [(18)F]-FBEM target cell-surface protein thiols, offering a method to visualize cell distribution and migration in mice models, which is crucial for understanding various biological processes and disease mechanisms (Lacroix et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(ethylamino)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-12-8-5-6(10)3-4-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOFGZGZXANFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)

![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)

![(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2595386.png)

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)

![Methyl 6-chloro-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2595395.png)